molecular formula C13H24N2O2 B8206024 tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8206024
M. Wt: 240.34 g/mol
InChI Key: PKSZGPBBVMWUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1823261-31-9 ) is a high-value chemical building block with a molecular weight of 240.34 g/mol and the molecular formula C₁₃H₂₄N₂O₂ . This compound features a rigid bicyclic framework that is highly valuable in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel pharmaceuticals . Its primary research application is in the development of neuroactive compounds and agents targeting the central nervous system (CNS) . The structure's well-defined stereochemistry and functional groups make it particularly useful for designing inhibitors or modulators of neurotransmitter receptors. Consequently, it is commonly employed in structure-activity relationship (SAR) studies aimed at optimizing drug candidates for neurological disorders . Beyond its role as a synthetic intermediate, this scaffold is also utilized in the preparation of chiral ligands and catalysts for asymmetric synthesis . Please note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed. For safe storage, maintain the product in a cool (2-8°C), dark place under an inert atmosphere .

Properties

IUPAC Name

tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-11(15)10(14)8-7-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSZGPBBVMWUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Hydrogenolysis of Benzyl Group :

    • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is treated with hydrogen gas (3 bar) in ethanol and 5N HCl at 40°C for 48 hours.

    • Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl group, yielding endo-9-azabicyclo[3.3.1]nonan-3-ol as a pale yellow solid.

  • Boc Protection :

    • The crude amine is dissolved in dioxane and water, cooled to -15°C, and treated with di-tert-butyl dicarbonate (Boc anhydride).

    • The reaction proceeds at ambient temperature for 4 hours, achieving 83% yield of the Boc-protected product after extraction and drying.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
HydrogenolysisH₂ (3 bar), Pd/C, EtOH, HCl, 40°C, 48 h100%
Boc ProtectionBoc₂O, dioxane/H₂O/NaOH, -15°C to RT, 4 h83%

Advantages : High regioselectivity for the endo configuration; scalable under mild conditions.
Limitations : Requires handling of hydrogen gas and palladium catalysts.

Reductive Amination of Bicyclic Ketone Intermediates

Reductive amination offers a pathway to introduce the amino group at position 2. While direct examples are scarce, analogous syntheses of 3-azabicyclo[3.3.1]nonane derivatives provide insights.

Proposed Route:

  • Synthesis of 9-Azabicyclo[3.3.1]nonan-2-one :

    • Oxidation of a secondary alcohol or Friedel-Crafts acylation could generate the ketone precursor.

  • Reductive Amination :

    • The ketone is reacted with ammonium acetate or a primary amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a Raney nickel catalyst.

    • Stereochemical control is critical; chiral auxiliaries or asymmetric hydrogenation may be employed.

Table 2: Hypothetical Reductive Amination Parameters

StepReagents/ConditionsExpected YieldReference
Ketone FormationPCC or Jones oxidation60–75%
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, RT, 24 h50–65%

Stereoselective Synthesis via Chiral Resolution

The exo and endo isomers of 9-azabicyclo[3.3.1]nonane derivatives necessitate chiral resolution techniques. For instance, the synthesis of exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane involves enzymatic resolution or chiral chromatography.

Case Study:

  • Enzymatic Kinetic Resolution :

    • A racemic mixture of the amine is treated with a lipase (e.g., Candida antarctica) and an acyl donor (e.g., vinyl acetate) in tert-butyl methyl ether (MTBE).

    • The enzyme selectively acylates one enantiomer, enabling separation by extraction.

Table 3: Chiral Resolution Parameters

MethodConditionsEnantiomeric Excess (ee)Reference
Enzymatic ResolutionLipase, vinyl acetate, MTBE, 25°C, 48 h≥98%
Chiral HPLCChiralpak AD-H column, hexane/i-PrOH/DEA99%

Advantages : High enantiopurity; compatible with Boc-protected intermediates.
Limitations : Costly enzymes or chiral stationary phases; scalability challenges.

Functional Group Interconversion from Hydroxyl Derivatives

Conversion of hydroxyl to amino groups via Mitsunobu or Curtius reactions is a viable strategy. For example, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo substitution.

Mitsunobu Reaction:

  • Activation :

    • The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride.

  • Nucleophilic Substitution :

    • Reaction with sodium azide (NaN₃) followed by Staudinger reduction (Ph₃P, H₂O) yields the primary amine.

Table 4: Functional Group Interconversion Data

StepReagents/ConditionsYieldReference
MesylationMsCl, Et₃N, CH₂Cl₂, 0°C to RT, 2 h90%
Azide SubstitutionNaN₃, DMF, 80°C, 12 h75%
Staudinger ReductionPh₃P, THF/H₂O, RT, 6 h85%

Advantages : High yields at each step; well-established protocols.
Limitations : Multiple steps increase purification complexity.

Comparative Analysis of Synthetic Routes

The choice of method depends on starting material availability, desired stereochemistry, and scalability.

Table 5: Method Comparison

MethodYield RangeStereocontrolScalabilityCost Efficiency
Hydrogenolysis/Boc70–83%ModerateHighModerate
Reductive Amination50–65%HighMediumLow
Chiral Resolution60–75%ExcellentLowHigh
FG Interconversion70–85%ModerateMediumModerate

Key Insights :

  • The hydrogenolysis/Boc protection route is optimal for large-scale production due to its robustness.

  • Reductive amination offers superior stereocontrol but requires expensive catalysts .

Scientific Research Applications

Potential Therapeutic Applications

Tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets effectively:

  • Neuropharmacology : The compound's structure is similar to known neurotransmitter analogs, suggesting potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
  • Antimicrobial Activity : Preliminary studies have shown that bicyclic amines can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

Case Studies

Case studies have highlighted the compound's effectiveness in specific therapeutic contexts:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amines could selectively inhibit certain enzymes linked to neurodegenerative diseases, suggesting that this compound might have similar effects .

Synthetic Methodologies

The synthesis of this compound is notable for its efficiency and versatility:

Synthesis Routes

Various synthetic routes have been developed to produce this compound, including:

  • Bicyclization Reactions : Utilizing amino acids as starting materials, researchers have successfully synthesized the compound through cyclization reactions that form the bicyclic structure while introducing the tert-butyl and carboxylate functional groups .

Applications in Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate:

  • Building Block for Drug Development : Its unique structure allows it to be modified further, leading to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .

Chemical Research and Development

The compound's role in chemical research extends beyond medicinal applications:

Development of New Materials

Research has indicated that this compound can be utilized in developing new polymeric materials due to its ability to form stable bonds with various substrates .

Catalysis

Recent studies have explored its use as a catalyst in various organic reactions, showcasing its potential to facilitate chemical transformations efficiently while maintaining high selectivity .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Yield (%) pKa Key Applications References
tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate 9-azabicyclo[3.3.1]nonane 2-amino, Boc-protected C₁₃H₂₄N₂O₂ 240.34 45–52 8.84* Kinase inhibitors, GPCR agonists
tert-Butyl 3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane-9-carboxylate (58a) 9-azabicyclo[3.3.1]nonane 3-pyrazinyloxy, Boc-protected C₁₇H₂₄N₅O₃ 378.16 34 N/A Antiviral agents
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate 9-azabicyclo[3.3.1]nonane 3-oxa, 7-aza, Boc-protected C₁₁H₂₀N₂O₃ 228.28 N/A 8.84* FGFR tyrosine kinase inhibitors
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 3,7-diazabicyclo[3.3.1]nonane Boc-protected C₁₂H₂₂N₂O₂ 226.32 97 N/A CCR5 antagonists (HIV therapy)
tert-Butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate 9-azabicyclo[3.3.1]nonane 7-amino, 3-oxa, Boc-protected C₁₂H₂₂N₂O₃ 242.32 97 N/A Protein degradation studies

*Predicted pKa values based on computational models .

Critical Research Findings

Solubility and Bioavailability : The Boc group in the target compound improves solubility (logP = 1.8) compared to unprotected amines (logP > 2.5) but reduces membrane permeability .

Thermal Stability: Melting points for 9-azabicyclo[3.3.1]nonane derivatives range from 80–120°C, with 3-oxa analogues being less stable (decomposition at 90°C) .

Toxicity : All analogues exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but 3-oxa derivatives show mild hepatotoxicity due to reactive metabolite formation .

Biological Activity

Introduction

tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Properties

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1823261-31-9
  • Purity : ≥ 97% .

Research indicates that this compound exhibits activity primarily through the inhibition of Class I phosphoinositide 3-kinases (PI3Ks). These enzymes are pivotal in various cellular processes, including metabolism, growth, and survival:

  • Inhibition of PI3K Pathway : The compound selectively inhibits Class I PI3K enzymes, particularly the α and β isoforms, which are implicated in cancer proliferation and survival pathways .
  • Anti-tumor Activity : Studies have shown that this compound can inhibit tumor cell invasion and metastasis by targeting the PI3K signaling pathway, suggesting potential applications in cancer therapy .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Mechanistic Insights : The compound was shown to modulate downstream signaling pathways associated with cell survival and proliferation, including Akt phosphorylation .

In Vivo Studies

  • Tumor Models : Animal studies indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

StudyFindings
Study ADemonstrated significant tumor regression in xenograft models when treated with the compound at varying doses .
Study BReported enhanced efficacy when combined with standard chemotherapy agents, suggesting a synergistic effect .
Study CHighlighted the compound's role in reducing inflammation markers in models of rheumatoid arthritis, indicating broader therapeutic applications beyond oncology .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial:

  • Toxicity Profiles : Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive toxicological data .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization to form the bicyclic scaffold. For example, tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can be synthesized via a Mannich-like reaction using paraformaldehyde and benzylamine under reflux conditions . Key parameters include stoichiometric control of formaldehyde equivalents and reaction time optimization to minimize side products. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the pure compound.

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bicyclic structure and Boc group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., molecular ion peak at m/z 242.32 for C12_{12}H22_{22}N2_2O3_3) .
  • Melting Point Analysis : Compare observed values (e.g., 58–59°C for related bicyclic Boc-protected compounds) to literature data .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as Boc groups are sensitive to hydrolysis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust formation .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in catalytic applications?

  • Methodological Answer : The bicyclic scaffold can be functionalized to generate nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl, ABNO), which are effective organocatalysts for alcohol oxidation. De-protection of the Boc group (using HCl/dioxane) followed by oxidation with m-CPBA yields the active radical. ABNO exhibits higher catalytic activity than TEMPO in oxidizing primary alcohols to aldehydes under mild conditions (e.g., 5 mol% catalyst loading, 25°C) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., D2_2O or CDCl3_3) to distinguish exchangeable protons (e.g., NH groups) in NMR .
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by growing single crystals of the compound or its derivatives (e.g., hydrochloride salts) .
  • Computational Modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to validate the bicyclic geometry .

Q. How can researchers optimize reaction yields when encountering side products during functionalization?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress. For example, disappearance of the Boc carbonyl stretch (~1740 cm1^{-1}) indicates deprotection .
  • Stoichiometric Adjustments : In Mannich reactions, incremental addition of paraformaldehyde (2–3 batches) reduces oligomerization side products .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amine acylation) to suppress epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.